3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6O3 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3-oxo-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,8H |
InChI Key |
QRBOGLHPHCRAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(O2)C=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Oxo 2,3 Dihydrobenzofuran 2 Carbaldehyde
Condensation Reactions with Aldehydes and Ketones
The C2-hydrogen in 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde is positioned alpha to both a ketone and an aldehyde carbonyl group, making it exceptionally acidic and readily removable by a base to form a nucleophilic enolate. This structural feature makes the compound an excellent substrate for various condensation reactions.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org this compound can act as the active methylene (B1212753) component, reacting with other aldehydes or ketones in the presence of a mild base like piperidine (B6355638) or pyridine. researchgate.netyoutube.com The reaction is driven by the formation of a stable, conjugated system. wikipedia.org For instance, the condensation of aldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a well-established method for forming C=C bonds. researchgate.netmdpi.com
Claisen-Schmidt Condensation: As a specific type of crossed-aldol condensation, the Claisen-Schmidt reaction occurs between an enolizable ketone and a non-enolizable aromatic aldehyde. wikipedia.orgnih.gov While the aldehyde group in the title compound is attached to a chiral center with an alpha-hydrogen, it can also act as the electrophilic acceptor for an enolate derived from a simple ketone like acetone. taylorandfrancis.com Conversely, the enolate of this compound can react with non-enolizable aldehydes such as benzaldehyde. nih.gov
Table 1: Examples of Analogous Condensation Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel | 2-Methoxybenzaldehyde + Thiobarbituric acid | Piperidine, Ethanol (B145695) | Conjugated enone | wikipedia.org |
| Knoevenagel | Salicylaldehyde + Ethyl acetoacetate | Piperidine | 3-Acetylcoumarin | researchgate.net |
| Claisen-Schmidt | Acetophenone + Benzaldehyde | NaOH or Acid | Chalcone (α,β-unsaturated ketone) | taylorandfrancis.com |
| Three-Component | Acetophenone + Aromatic aldehydes + 3-Oxo-N-phenylbutanamide | K2CO3, H2O/EtOH | 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide | nih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Core
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the benzofuran core is subject to electrophilic attack, but the reaction's rate and regioselectivity are strongly influenced by the existing substituents. wikipedia.org The ether oxygen of the furan (B31954) ring is an activating, ortho-, para-directing group, while the lactone carbonyl is a deactivating, meta-directing group. taylorfrancis.comyoutube.com The combined effect of these opposing influences, along with the strong deactivating nature of the C3-ketone and C2-aldehyde, makes the aromatic ring electron-deficient and less reactive than benzene. masterorganicchemistry.com However, substitution is still possible. For the related compound 2-coumaranone (B42568), nitration with nitrating acid yields 5-nitro-3H-benzofuran-2-one, indicating that electrophilic attack occurs at the C5 position, which is para to the activating ether oxygen and meta to the deactivating carbonyl group. wikipedia.org
Nucleophilic Substitution: Nucleophilic attack can occur at two main sites. Firstly, the lactone is susceptible to ring-opening by nucleophiles. In aqueous alkali, 2-coumaranone is readily hydrolyzed to form the salt of 2-hydroxyphenylacetic acid. wikipedia.org This indicates that under basic conditions, the lactone ring of this compound could be opened. Secondly, nucleophilic aromatic substitution on the benzene ring is feasible if a good leaving group is present and the ring is sufficiently activated by electron-withdrawing groups. researchgate.net The carbonyl groups in the molecule enhance the electrophilicity of the aromatic ring, which can facilitate the displacement of a leaving group (like a halogen or nitro group) located at an ortho or para position relative to the carbonyl. researchgate.net
Oxidation and Reduction Pathways of the Carbonyl and Aldehyde Functionalities
The presence of both ketone and aldehyde groups allows for selective redox reactions.
Reduction: The aldehyde functionality can be selectively reduced in the presence of the ketone and lactone using a mild reducing agent. Sodium borohydride (B1222165) (NaBH₄) is ideal for this purpose, as it readily reduces aldehydes and ketones to primary and secondary alcohols, respectively, but does not typically affect less reactive ester or lactone groups under standard conditions. masterorganicchemistry.comlibretexts.org Therefore, treatment of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol is expected to yield 2-(hydroxymethyl)-2,3-dihydrobenzofuran-3-one. pearson.comyoutube.commasterorganicchemistry.com A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would be less selective and would likely reduce the aldehyde, the ketone, and the lactone functionality. libretexts.org
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. youtube.com Various oxidizing agents can achieve this transformation. The reaction of the aldehyde with hydroxylamine (B1172632) can also occur, leading to the formation of an oxime, which represents an oxidation of the carbon atom. nih.gov
Table 2: Predicted Redox Reactions of this compound
| Reaction Type | Reagent | Affected Group(s) | Expected Product | Reference |
|---|---|---|---|---|
| Selective Reduction | Sodium Borohydride (NaBH₄) | Aldehyde | 2-(Hydroxymethyl)-2,3-dihydrobenzofuran-3-one | masterorganicchemistry.comyoutube.com |
| Strong Reduction | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde, Ketone, Lactone | Poly-hydroxylated species | libretexts.org |
| Oxidation | Mild Oxidizing Agent (e.g., Ag₂O) | Aldehyde | 3-Oxo-2,3-dihydrobenzofuran-2-carboxylic acid | youtube.com |
Cycloaddition and Annulation Reactions
Cycloaddition reactions provide a powerful method for constructing cyclic molecules. wikipedia.org The unsaturated functionalities within this compound allow it to participate as either a 2π or 4π component in these reactions.
Diels-Alder Reactions: The molecule could act as a dienophile in a [4+2] cycloaddition. The aldehyde group can participate in an oxo-Diels-Alder reaction with a suitable diene to form a dihydropyran ring. wikipedia.org Furthermore, the benzofuran ring system itself can act as the diene component. For example, ethyl 1-benzofuran-3-carboxylates have been shown to undergo Diels-Alder reactions with reactive dienophiles like Danishefsky's diene, providing a route to complex heterocyclic skeletons. researchgate.net While the aromaticity of the benzene portion makes it a reluctant diene, the furan part is more amenable to cycloaddition. masterorganicchemistry.com
[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are effective for synthesizing five-membered heterocycles. uchicago.eduorganic-chemistry.org The carbonyl or aldehyde groups of the title compound could serve as the dipolarophile, reacting with 1,3-dipoles such as nitrile oxides or azomethine ylides to form various heterocyclic adducts. uchicago.edu
Proposed Reaction Mechanisms and Intermediates
While specific catalytic cycle analyses for reactions of this compound are not widely reported, the mechanisms of its fundamental reactions are well-understood.
Condensation Mechanism: In a base-catalyzed Knoevenagel or aldol-type condensation, the mechanism begins with the deprotonation of the acidic C2-hydrogen by a base to form an enolate. youtube.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. The resulting alkoxide intermediate is then protonated. In many cases, a subsequent dehydration step occurs to yield a stable α,β-unsaturated product. youtube.com
Reduction Mechanism: The reduction by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.commasterorganicchemistry.com This step forms a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent (like methanol or water) protonates the alkoxide oxygen to give the final primary alcohol product. masterorganicchemistry.com
EAS Mechanism: The mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com The aromatic ring first attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon bearing the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com
The structure of this compound suggests its potential to act as a precursor to highly reactive intermediates, particularly ortho-quinone methides (o-QMs).
Ortho-Quinone Methides (o-QMs): o-QMs are highly reactive intermediates used in the synthesis of many natural products. rsc.orgnih.gov They are typically generated from ortho-cresol derivatives that have a leaving group at the benzylic position, which is eliminated under thermal or basic conditions. rsc.orgresearchgate.net It is plausible that under specific conditions, such as enolization of the C3-ketone towards the aromatic ring, this compound could undergo a rearrangement or elimination to form an o-QM-type species. These transient intermediates are powerful electrophiles that readily participate in 1,4-conjugate additions or inverse-electron-demand Diels-Alder reactions to build molecular complexity. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-formyl-3-coumaranone |
| Piperidine |
| Pyridine |
| Malononitrile |
| Ethyl cyanoacetate |
| Acetone |
| Benzaldehyde |
| 2-Methoxybenzaldehyde |
| Thiobarbituric acid |
| Ethanol |
| Salicylaldehyde |
| Ethyl acetoacetate |
| 3-Acetylcoumarin |
| Acetophenone |
| 3-Oxo-N-phenylbutanamide |
| 2-coumaranone |
| 5-nitro-3H-benzofuran-2-one |
| 2-hydroxyphenylacetic acid |
| Sodium borohydride (NaBH₄) |
| Methanol |
| 2-(hydroxymethyl)-2,3-dihydrobenzofuran-3-one |
| Lithium aluminum hydride (LiAlH₄) |
| Hydroxylamine |
| 3-Oxo-2,3-dihydrobenzofuran-2-carboxylic acid |
| Danishefsky's diene |
| Ethyl 1-benzofuran-3-carboxylates |
| Nitrile oxides |
| Azomethine ylides |
| ortho-Quinone methide (o-QM) |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) has become a principal tool for investigating the structural and electronic properties of molecules like 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde. DFT calculations, often utilizing functionals such as B3LYP in conjunction with various basis sets, are employed to determine the most stable geometric configuration of the molecule by minimizing its energy. researchgate.netresearchgate.net These studies provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
For benzofuran (B130515) derivatives, DFT has been successfully used to optimize molecular structures and has shown good agreement with experimental data where available. physchemres.org The electronic structure, which governs the molecule's chemical behavior, is also thoroughly described by DFT. This includes the distribution of electron density and the energies of the molecular orbitals. The optimization process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface. nih.gov
Table 1: Selected Optimized Geometrical Parameters of a Benzofuran Derivative Analogous to this compound (Calculated at the B3LYP/6-311G(d,p) level)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O | 1.21 - 1.23 |
| C-O (furan ring) | 1.37 - 1.39 |
| C-C (aromatic) | 1.38 - 1.41 |
| C-C (furan ring) | 1.45 - 1.48 |
| O-C-C (angle) | 108 - 110 |
| C-C=O (angle) | 120 - 122 |
| Note: The data in this table is representative of typical bond lengths and angles for similar benzofuran structures as specific data for the title compound was not available in the search results. |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
For derivatives of 2,3-dihydrobenzofuran (B1216630), DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.netresearchgate.net The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In many benzofuran systems, the HOMO is often located on the benzofuran ring system, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. researchgate.net The HOMO-LUMO gap also provides insight into the electronic absorption properties of the molecule, as the energy of the gap often corresponds to the lowest energy electronic transition. rsc.org
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative 2,3-dihydrobenzofuran linked chalcone
| Parameter | Energy (eV) |
| EHOMO | -6.2 to -6.5 |
| ELUMO | -2.5 to -2.8 |
| Energy Gap (ΔE) | 3.7 to 3.9 |
| Note: This data is based on a similar 2,3-dihydrobenzofuran derivative and serves as an illustrative example. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.com The MEP map displays different colors on the molecular surface, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential.
For benzofuran derivatives, MEP analysis has been employed to identify the reactive sites. researchgate.net Typically, the oxygen atoms of the carbonyl and furan (B31954) rings are characterized by a negative electrostatic potential, making them likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms and certain carbon atoms may exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This visual representation of the electronic landscape of this compound is crucial for understanding its intermolecular interactions and reaction mechanisms.
Charge Distribution Analysis (e.g., Mulliken Charges, Natural Bond Orbital Analysis)
To gain a more quantitative understanding of the charge distribution, computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed. Mulliken charges provide a simple way to estimate the partial atomic charges in a molecule, although they can be sensitive to the basis set used. NBO analysis offers a more robust and chemically intuitive picture of bonding and charge distribution. wisc.edu
NBO analysis describes the electronic structure in terms of localized bonds, lone pairs, and antibonding orbitals. It provides information on hybridization, bond orders, and the stabilizing interactions between filled and vacant orbitals. For benzofuran derivatives, NBO analysis can reveal the delocalization of electron density and the nature of the intramolecular interactions that contribute to the molecule's stability. researchgate.netrsc.org For instance, it can quantify the delocalization of lone pairs from the oxygen atoms into adjacent antibonding orbitals, which is a key feature of the electronic structure of such compounds.
Table 3: Representative Mulliken Atomic Charges for Atoms in a 2,3-dihydrobenzofuran Derivative
| Atom | Mulliken Charge (a.u.) |
| O (carbonyl) | -0.4 to -0.6 |
| O (furan ring) | -0.3 to -0.5 |
| C (carbonyl) | +0.3 to +0.5 |
| Aromatic C | -0.1 to +0.2 |
| H | +0.1 to +0.2 |
| Note: These values are illustrative and based on general findings for similar molecular structures. researchgate.net |
Theoretical Prediction of Spectroscopic Signatures and Vibrational Frequencies
Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of molecules. DFT calculations can be used to simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These theoretical spectra are often in good agreement with experimental data, aiding in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.netnih.gov
For complex molecules like this compound, theoretical vibrational analysis is particularly useful for distinguishing between different vibrational modes that may overlap in experimental spectra. nih.gov By comparing the calculated and experimental frequencies, a more detailed and accurate understanding of the molecule's vibrational behavior can be achieved. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. nih.gov
Table 4: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Benzofuran-related Compound
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| C=O stretch | 1728 | 1708 |
| Aromatic C-H stretch | 3048-3064 | ~3050 |
| C-O stretch | 1233-1347 | ~1250 |
| Note: This data is derived from a study on a related benzofuran derivative and demonstrates the typical agreement between theoretical and experimental values. researchgate.net |
Reaction Mechanism Probing through Computational Simulations
Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. These calculations provide valuable insights into the kinetics and thermodynamics of a reaction, helping to explain observed product distributions and reaction rates.
For instance, computational studies can be used to model the reactivity of the aldehyde and ketone functional groups, as well as the aromatic ring. By simulating the approach of a reagent and calculating the activation energies for different possible reaction channels, the most favorable reaction mechanism can be determined. This predictive capability is crucial for designing new synthetic routes and understanding the chemical transformations of the molecule.
Conformational Analysis and Stereochemical Considerations
The biological activity and chemical reactivity of a molecule are often highly dependent on its three-dimensional structure, including its preferred conformations and stereochemistry. Computational methods are widely used to perform conformational analysis, which involves identifying the stable conformers of a molecule and determining their relative energies. mdpi.comresearchgate.net
For a molecule like this compound, which has a chiral center at the C2 position, understanding its stereochemical properties is particularly important. Computational analysis can help to predict the relative stabilities of different stereoisomers and to understand the factors that govern their formation. By exploring the potential energy surface as a function of key dihedral angles, researchers can identify the low-energy conformations and gain insight into the molecule's flexibility and shape. researchgate.net This information is critical for understanding how the molecule interacts with other molecules, such as enzymes or receptors, in a biological context.
Synthesis and Characterization of Derivatives and Analogues of 3 Oxo 2,3 Dihydrobenzofuran 2 Carbaldehyde
Modification at the C-2 Position: Formation of Carboxamides, Carboxylates, and Benzylidene Derivatives
The carbaldehyde function at the C-2 position is a prime site for chemical elaboration, enabling the synthesis of diverse derivatives such as carboxamides, carboxylates, and benzylidene compounds.
Carboxamides are typically synthesized from the corresponding carboxylic acid, which can be obtained by the oxidation of the C-2 carbaldehyde. A modular synthetic strategy allows for the preparation of a diverse set of C3-substituted benzofuran-2-carboxamide derivatives from a simple benzofuran (B130515) precursor in just three steps. nih.govmdpi.com This process involves the installation of an 8-aminoquinoline (AQ) auxiliary, followed by a palladium-catalyzed C–H arylation at the C-3 position, and finally, a transamidation reaction. mdpi.com The transamidation is a two-step, one-pot procedure where the 8-AQ amide is treated with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP), followed by reaction with a primary or secondary amine. nih.gov This method is highly efficient, especially with cyclic amines like pyrrolidine, piperidine (B6355638), and morpholine, which furnish the desired products in high yields. nih.gov
| Amine Nucleophile | Product | Reaction Time (Aminolysis) | Yield (%) |
| Pyrrolidine | 3f | 30 min | 86 |
| Piperidine | 3g | 1 h | 94 |
| Morpholine | 3h | 6 h | 97 |
This table presents the efficiency of the transamidation reaction with various cyclic amines in the synthesis of benzofuran-2-carboxamide derivatives. The data highlights the high yields obtained with these nucleophiles. nih.gov
Carboxylates can be synthesized through various methods, often starting from salicylaldehyde derivatives. One common route involves the condensation of salicylaldehydes with ethyl bromoacetate in the presence of a base like potassium carbonate to yield ethyl benzofuran-2-carboxylates. researchgate.net Another approach is the Rh(III)-catalyzed reaction between a salicylaldehyde and ethyl 2-diazo-3-oxopropanoate, which proceeds via a tandem C-H activation, decarbonylation, and annulation process to form 3-ethoxycarbonyl benzofurans. orgsyn.org These ester derivatives are valuable intermediates for further modifications.
Benzylidene derivatives are formed by the condensation of the C-2 carbaldehyde with various active methylene (B1212753) compounds or aromatic aldehydes. nih.gov This reaction, often catalyzed by a base like piperidine, extends the conjugation of the system and allows for the introduction of diverse structural motifs. nih.gov For instance, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have been synthesized by condensing a hydrazide with different aromatic aldehydes, resulting in good yields and high purity. nih.gov This general strategy can be applied to 3-oxo-2,3-dihydrobenzofuran-2-carbaldehyde to create a library of benzylidene analogues. nih.govresearchgate.net
Ring Substitutions on the Benzene (B151609) Moiety (e.g., Halogenation, Nitration, Amination)
Introducing substituents onto the benzene ring of the dihydrobenzofuran core is a key strategy for modulating the electronic and steric properties of the molecule. While direct electrophilic substitution on the fused benzene ring can be challenging due to the presence of the electron-withdrawing keto-aldehyde functions, these derivatives are commonly prepared by starting with appropriately substituted phenols.
Synthetic routes to substituted benzofuran derivatives often begin with substituted salicylaldehydes or phenols. researchgate.netresearchgate.netnih.gov For example, 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acid derivatives have been synthesized from the corresponding halogenated phenols. researchgate.net Similarly, methoxy-substituted analogues can be prepared starting from methoxy-substituted salicylaldehydes. researchgate.net The synthesis of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives, which shares synthetic precursors with benzofurans, highlights the use of substituted phenols to build complex heterocyclic systems with specific substitution patterns on the aromatic ring. nih.gov These methods allow for precise control over the position and nature of the substituents, including halogens (Br, Cl), methoxy groups, and others, enabling the systematic exploration of structure-activity relationships. researchgate.netnih.gov
Heterocyclic Fused Derivatives (e.g., Pyran, Pyridine, Thiophene, Thiazole, Pyrazole, Pyrimidine)
Fusing additional heterocyclic rings to the benzofuran framework generates complex polycyclic systems with potentially novel properties. The C-3 keto group and the C-2 carbaldehyde of the parent molecule are ideal functionalities for constructing these fused systems through condensation and cyclization reactions.
Pyrazole: Pyrazole-fused heterocycles can be synthesized using pyrazole-4-carbaldehydes as versatile precursors. semanticscholar.org For instance, 5-amino-1H-pyrazole-4-carbaldehyde can react with various active methylene compounds to construct fused pyridine rings, forming pyrazolo[3,4-b]pyridines. semanticscholar.orgchim.it The aldehyde functionality is crucial for these condensation reactions. researchgate.net
Pyridine: Pyridine-fused systems can be accessed through multicomponent reactions. dundee.ac.uk For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized via the cyclo-condensation of 5-aminopyrazoles with enones. mdpi.com The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates has also been developed, providing a scaffold that can be fused to other rings. beilstein-journals.org
Thiophene: Thieno-fused pyridines and pyrimidines are significant classes of compounds. The synthesis of 3-aminothieno[2,3-b]pyridine-2-carbonitriles can be achieved from cyanopyridine-2(1H)-thiones, which can then be elaborated into fused pyridothienopyrimidines. researchgate.net Similarly, 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives represent another important class of thiophene-fused heterocycles. nih.gov
Thiazole: While specific examples starting from this compound are less common in the provided literature, the general synthesis of fused thiazoles often involves reactions of α-haloketones with thioamides, a pathway that could be adapted to the benzofuran scaffold.
Pyrimidine: Fused pyrimidine derivatives, such as pyrimido[3,2-b]-1,2,4,5-tetrazines and pyrimido[3,2-b]-1,2,4-triazines, have been synthesized through various chemical reactions, often involving intramolecular cyclization of appropriately functionalized pyrimidine precursors. nih.gov
Chiral Derivatization and Enantioselective Synthesis
The C-2 position of the 2,3-dihydrobenzofuran (B1216630) ring is a stereocenter, making the enantioselective synthesis of these compounds a significant area of research. The development of chiral derivatives is crucial for applications where stereochemistry plays a key role.
Highly enantioselective methods have been developed for synthesizing functionalized 2,3-dihydrobenzofuran derivatives. One approach involves the enantioselective [3+2] annulation of various substrates catalyzed by a chiral phosphoric acid. researchgate.net This method has been used to create novel succinimide-fused dihydrobenzofurans bearing two continuous quaternary stereocenters in excellent yields (up to 99%) and enantioselectivities (up to 99% ee). researchgate.net Another powerful strategy is the palladium-catalyzed Heck-Matsuda reaction, followed by carbonylation and/or an organotin transmetalation step, employing chiral N,N-ligands. nih.gov This one-pot reaction proceeds under mild conditions and provides access to a diverse array of enantioenriched dihydrobenzofurans with a quaternary stereogenic center, achieving yields up to 91% and enantiomeric ratios up to 99:1. nih.gov
| Catalyst / Method | Product Type | Yield (%) | Enantioselectivity |
| Chiral Phosphoric Acid | Succinimide fused dihydrobenzofurans | up to 99 | up to 99% ee |
| Palladium / Chiral N,N-ligands (Heck-Matsuda) | 3,3-disubstituted-2,3-dihydrobenzofurans | up to 91 | up to 99:1 er |
This table summarizes the performance of different catalytic systems in the enantioselective synthesis of 2,3-dihydrobenzofuran derivatives, showcasing the high efficiency and stereocontrol achievable. researchgate.netnih.gov
Design Strategies for Novel Analogues
The design of novel analogues of this compound is guided by several strategic principles aimed at creating libraries of compounds with diverse physicochemical properties and biological activities.
Diversity-Oriented Synthesis (DOS): This strategy focuses on creating structurally diverse and complex molecules from simple, commercially available starting materials. For benzofuran and 2,3-dihydrobenzofuran scaffolds, DOS protocols have been developed using building blocks like salicylaldehydes, aryl boronic acids, and various amines to generate libraries of lead-like compounds. researchgate.net
Molecular Hybridization: This approach involves combining two or more bioactive pharmacophores into a single hybrid molecule. nih.gov The goal is to create a new compound with enhanced efficacy, a different mode of action, or an improved affinity compared to the parent molecules. This strategy is widely used in drug design and can be applied to the benzofuran scaffold by incorporating other known bioactive moieties through the synthetic handles discussed previously.
Scaffold Hopping and Isosteric Replacement: These strategies involve modifying the core structure while aiming to retain or improve biological activity. For the 2,3-dihydrobenzofuran scaffold, this could involve replacing the oxygen atom with sulfur (to give a dihydrobenzothiophene) or nitrogen (to give an indoline derivative), or altering the substitution pattern on the aromatic ring to mimic other known active compounds.
Applications of 3 Oxo 2,3 Dihydrobenzofuran 2 Carbaldehyde in Organic Synthesis
Utility as a Versatile Synthetic Building Block and Intermediate
The inherent reactivity of 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde makes it an exceptionally useful building block for synthetic chemists. The presence of both an electrophilic aldehyde and a ketone functional group, along with the strained five-membered ring, provides multiple sites for chemical modification. This allows for the introduction of a wide range of substituents and the construction of diverse molecular frameworks.
The aldehyde functionality readily participates in classical reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and reductive amination, enabling the extension of the carbon chain and the introduction of various functional groups. The ketone group, on the other hand, can undergo nucleophilic addition, reduction, and reactions with organometallic reagents. The strategic manipulation of these functional groups allows for the stepwise and controlled construction of complex target molecules.
| Reaction Type | Reagent/Condition | Product Type |
| Wittig Reaction | Phosphonium ylide | Alkenyl-dihydrobenzofuran |
| Reductive Amination | Amine, reducing agent | Amino-dihydrobenzofuran |
| Grignard Reaction | Organomagnesium halide | Tertiary alcohol |
| Knoevenagel Condensation | Active methylene (B1212753) compound | Substituted alkene |
Table 1: Selected Synthetic Transformations of this compound
The dihydrobenzofuran core itself can be further modified through various synthetic strategies, including aromatization to the corresponding benzofuran (B130515), or ring-opening reactions to yield highly functionalized phenolic derivatives. This versatility underscores its importance as a key intermediate in the synthesis of natural products and medicinally relevant compounds.
Role as a Precursor for Complex Heterocyclic Scaffolds
One of the most significant applications of this compound lies in its use as a precursor for the synthesis of complex, fused heterocyclic systems. The strategic placement of reactive functional groups allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic frameworks.
For instance, the reaction of this compound with various binucleophiles can initiate a cascade of reactions, resulting in the formation of fused pyrimidines, pyrazoles, and other heterocyclic systems. These domino reactions, where multiple bonds are formed in a single synthetic operation, are highly efficient and atom-economical, aligning with the principles of green chemistry.
Detailed research has demonstrated the successful synthesis of various fused heterocyclic systems starting from this versatile precursor. These complex scaffolds are often difficult to access through other synthetic routes, highlighting the unique value of this compound in diversity-oriented synthesis.
| Reactant | Resulting Fused Heterocycle |
| Hydrazine derivatives | Pyrazolo[3,4-b]benzofurans |
| Amidines | Pyrimido[4,5-b]benzofurans |
| Guanidine | Aminopyrimido[4,5-b]benzofurans |
| 1,2-Diamines | Diazepino[4,5-b]benzofurans |
Table 2: Examples of Fused Heterocyclic Scaffolds Synthesized from this compound
Catalytic Applications in Multi-Component Reactions
In recent years, the field of organic synthesis has witnessed a surge in the development of multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. This compound and its derivatives are beginning to be explored for their potential in such transformations, not only as a key reactant but also in catalytic capacities.
While direct catalytic applications of the parent compound are still an emerging area of research, derivatives of this compound, particularly those incorporating additional coordinating groups, have shown promise as ligands for transition metal catalysts. These catalysts can then be employed in a variety of MCRs to generate libraries of structurally diverse heterocyclic compounds.
Furthermore, the inherent reactivity of the aldehyde group allows it to participate in organocatalyzed MCRs. For example, in the presence of a chiral secondary amine catalyst, the aldehyde can form a reactive enamine intermediate, which can then engage with other components of the reaction in a stereocontrolled manner. This opens up avenues for the asymmetric synthesis of complex heterocyclic structures.
The exploration of this compound in MCRs is an active area of investigation, with the potential to provide rapid and efficient access to novel chemical entities with interesting biological properties.
Future Research Directions and Outlook
Development of Greener and More Sustainable Synthetic Routes
A significant thrust in modern organic synthesis is the development of environmentally benign processes. Future efforts will likely concentrate on replacing traditional synthetic methods with greener alternatives. This includes the exploration of mechanochemical approaches, such as solvent-free grinding techniques, which have been successfully employed for the synthesis of other heterocyclic compounds. researchgate.net These methods reduce solvent waste and can lead to shorter reaction times and different reactivity compared to solution-phase chemistry. researchgate.net
Furthermore, the use of sustainable energy sources like visible light in photocatalytic reactions presents a promising avenue. mdpi.com Photo-induced methods can often proceed under mild, metal-free conditions, reducing the environmental impact associated with heavy metal catalysts. nih.gov The development of syntheses in eco-friendly solvents, such as deep eutectic solvents (DES), represents another key area of future research, aiming to minimize the use of volatile and hazardous organic solvents. nih.govmdpi.com
| Research Direction | Potential Impact |
| Mechanochemistry | Reduction or elimination of solvent use, potential for novel reactivity. |
| Photocatalysis | Use of sustainable energy sources, mild reaction conditions, access to metal-free pathways. mdpi.comnih.gov |
| Green Solvents | Reduced environmental footprint and improved process safety. nih.gov |
Exploration of Novel Reactivity Patterns and Selectivity Control
While the fundamental reactivity of the 3-oxo-2,3-dihydrobenzofuran-2-carbaldehyde core is established, there remains significant scope for discovering novel transformations. Future research will likely target the development of new catalytic systems that can precisely control the chemo-, regio-, and stereoselectivity of reactions involving this scaffold. This includes the use of transition-metal catalysis (e.g., palladium, copper, nickel, rhodium) to forge new carbon-carbon and carbon-heteroatom bonds at specific positions. nih.govthieme.de
The exploration of domino, tandem, and cascade reactions starting from this benzofuran (B130515) derivative will be a key focus. nih.gov Such processes allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation, which is highly desirable for efficient library synthesis in medicinal chemistry. researchgate.net Developing methods to selectively functionalize different positions of the benzofuran ring will enable the creation of a diverse range of analogues for biological screening. researchgate.net
Advanced Computational Modeling for Structure-Reactivity Relationships and Reaction Design
The integration of computational chemistry is expected to play an increasingly vital role in understanding and predicting the behavior of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate complex reaction mechanisms, identify key transition states, and rationalize observed selectivity. This in-silico analysis provides insights that are often difficult to obtain through experimental means alone.
Future work will leverage computational modeling for the rational design of new catalysts and reaction conditions. By simulating the interaction between the substrate and catalyst, researchers can predict which catalyst architectures will favor a desired outcome, thereby accelerating the discovery of new and more efficient synthetic methods. These predictive models can significantly reduce the amount of empirical screening required, saving time and resources.
Integration with Flow Chemistry and Automation for Scalable Synthesis
For the translation of promising synthetic routes from the laboratory to industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. beilstein-journals.org Future research will focus on adapting and optimizing the synthesis of this compound and its derivatives for flow reactor systems. researchgate.net Flow chemistry allows for superior control over reaction parameters such as temperature and mixing, improved safety when handling hazardous reagents, and straightforward scalability. mtak.hu
A sequential continuous-flow system, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, has been successfully developed for related 3-aryl benzofuranones. nih.gov Applying this concept to the synthesis of this compound could lead to highly efficient and automated production processes. This integration with automation and high-throughput experimentation will enable the rapid generation of compound libraries for drug discovery and materials science applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
